molecular formula C9H13F B14376054 1-Fluorobicyclo[3.2.2]non-6-ene CAS No. 90014-00-9

1-Fluorobicyclo[3.2.2]non-6-ene

Cat. No.: B14376054
CAS No.: 90014-00-9
M. Wt: 140.20 g/mol
InChI Key: LYUUAVNZUAYHMV-UHFFFAOYSA-N
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Description

1-Fluorobicyclo[3.2.2]non-6-ene is a fluorinated bicyclic compound with a unique structure that makes it an interesting subject for chemical research. The compound consists of a bicyclo[3.2.2]nonane framework with a fluorine atom attached to one of the carbon atoms. This structural feature imparts unique chemical and physical properties to the compound, making it valuable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Fluorobicyclo[3.2.2]non-6-ene typically involves the fluorination of bicyclo[3.2.2]non-6-ene. One common method is the direct fluorination using elemental fluorine or other fluorinating agents under controlled conditions. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-Fluorobicyclo[3.2.2]non-6-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into fluorinated alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, such as hydroxyl or amino groups.

    Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of more complex fluorinated derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Fluorobicyclo[3.2.2]non-6-ene has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Fluorinated compounds are often used in biological studies due to their ability to mimic natural molecules while providing enhanced stability and bioavailability. This compound can be used to study enzyme interactions and metabolic pathways.

    Medicine: The compound’s unique properties make it a potential candidate for drug development. Fluorinated molecules are known for their improved pharmacokinetic properties, and this compound could be explored for its therapeutic potential.

    Industry: The compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, which offer enhanced chemical resistance and durability.

Mechanism of Action

The mechanism of action of 1-Fluorobicyclo[3.2.2]non-6-ene depends on its specific application. In chemical reactions, the fluorine atom’s electronegativity influences the compound’s reactivity and stability. In biological systems, the compound may interact with enzymes and receptors, affecting their function and activity. The molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

1-Fluorobicyclo[3.2.2]non-6-ene can be compared with other fluorinated bicyclic compounds, such as:

    1-Fluorobicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with a different ring size, leading to variations in chemical reactivity and physical properties.

    1-Fluorobicyclo[2.2.2]octane: Another fluorinated bicyclic compound with a smaller ring system, which affects its stability and reactivity.

    1-Fluorobicyclo[1.1.1]pentane: A highly strained bicyclic compound with unique reactivity due to its small ring size and high ring strain.

The uniqueness of this compound lies in its specific ring size and fluorine substitution, which impart distinct chemical and physical properties compared to other similar compounds .

Properties

CAS No.

90014-00-9

Molecular Formula

C9H13F

Molecular Weight

140.20 g/mol

IUPAC Name

1-fluorobicyclo[3.2.2]non-6-ene

InChI

InChI=1S/C9H13F/c10-9-5-1-2-8(3-6-9)4-7-9/h3,6,8H,1-2,4-5,7H2

InChI Key

LYUUAVNZUAYHMV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(C=C2)F

Origin of Product

United States

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